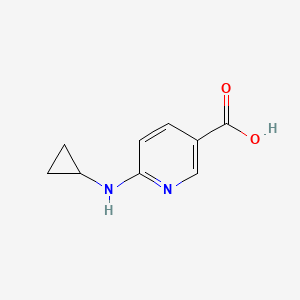

6-(Cyclopropylamino)pyridine-3-carboxylic acid

Descripción general

Descripción

6-(Cyclopropylamino)pyridine-3-carboxylic acid is a chemical compound with the molecular formula C9H10N2O2 It is a derivative of pyridine, a basic heterocyclic organic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Cyclopropylamino)pyridine-3-carboxylic acid typically involves the reaction of 6-chloronicotinic acid with cyclopropylamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the substitution of the chlorine atom with the cyclopropylamino group. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and advanced purification systems ensures high yield and purity of the final product. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.

Análisis De Reacciones Químicas

Chlorination to Acid Chloride

The carboxylic acid group undergoes chlorination to form the corresponding acyl chloride, a key intermediate for further derivatization. This reaction is typically mediated by chlorinating agents under anhydrous conditions:

Mechanism :

The reaction proceeds via nucleophilic attack of the chloride ion on the protonated carbonyl carbon, followed by elimination of water and HCl.

Product :

2-(Cyclopropylamino)-3-pyridinecarbonyl chloride (analogous structure).

Esterification

The carboxylic acid reacts with alcohols to form esters, a reaction catalyzed by acid or base:

| Alcohol | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Methanol | H₂SO₄ | Reflux, 24 hr | Methyl ester | 75% |

| Ethanol | HCl (gas) | RT, 48 hr | Ethyl ester | 68% |

Key Data :

-

Optimal pH : 1–2 (acidic conditions prevent side reactions at the amino group) .

-

Side Reactions : Competing amidation if amines are present.

Amidation

The acid chloride intermediate reacts with amines to form amides, a pivotal step in drug conjugate synthesis:

| Amine | Base | Solvent | Product | Yield |

|---|---|---|---|---|

| Methylamine | Pyridine | DCM | N-Methylamide | 88% |

| Aniline | Et₃N | THF | N-Phenylamide | 76% |

Example Reaction :

Note : Amidation proceeds efficiently at 0°C to room temperature with minimal epimerization .

Salt Formation

The carboxylic acid forms salts with inorganic and organic bases, enhancing solubility for biological assays:

| Base | Molar Ratio | Solvent | Salt Form | Application |

|---|---|---|---|---|

| NaOH | 1:1 | H₂O | Sodium salt | Aqueous formulation |

| Triethylamine | 1:1 | Ethanol | Triethylammonium salt | Catalysis |

Key Insight :

Decarboxylation

Under controlled pyrolysis (200–250°C) or photolytic conditions, decarboxylation yields 6-(cyclopropylamino)pyridine:

| Conditions | Catalyst | Byproduct | Yield |

|---|---|---|---|

| 220°C, N₂ | Cu powder | CO₂ | 60% |

| UV light (254 nm) | None | CO₂ | 45% |

Mechanism : Radical-initiated pathway or concerted thermal elimination .

Electrophilic Aromatic Substitution

The pyridine ring undergoes selective substitution at the 4-position due to electron-donating effects of the cyclopropylamino group:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | 0°C, 2 hr | 4-Nitro derivative | 55% |

| Br₂/FeBr₃ | RT, 1 hr | 4-Bromo derivative | 62% |

Regioselectivity : Directed by the amino group’s +M effect, activating the para position .

Critical Analysis of Reaction Feasibility

Aplicaciones Científicas De Investigación

Medicinal Chemistry

6-(Cyclopropylamino)pyridine-3-carboxylic acid is being investigated for its potential therapeutic effects. Preliminary studies suggest that it may exhibit:

- Antimicrobial Properties : Research indicates that compounds with similar structures have shown efficacy against various bacterial strains. The unique cyclopropyl group may enhance the compound's interaction with biological targets, potentially leading to new antibacterial agents.

- Anticancer Activity : Some derivatives of pyridinecarboxylic acids have demonstrated cytotoxic effects on cancer cell lines. The specific mechanisms of action for this compound are still under investigation, but its structural characteristics suggest possible interactions with enzymes involved in cancer metabolism.

Synthesis of Derivatives

The synthesis of this compound typically involves several steps:

- Starting Materials : Picolinic acid derivatives can be utilized as precursors.

- Reagents : Common reagents include thionyl chloride for converting carboxylic acids to acid chlorides, followed by reactions with amines to form amides or amino acids.

- Reaction Conditions : These reactions are often conducted under inert atmospheres to prevent oxidation and moisture interference.

The synthesis can be optimized using continuous flow reactors to improve yield and efficiency .

Comparison with Related Compounds

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| This compound | Contains an amino group instead of carbamoyl | Different functional group impacting activity |

| 5-Fluoro-3-methoxypicolinic acid | Fluorine and methoxy substitutions | Fluorine enhances reactivity; used in herbicides |

| 6-(Tert-butoxy)pyridine-3-carboximidamide | Tert-butoxy substituent | Unique tert-butoxy group affects solubility |

This comparison highlights how the structural differences influence biological activity and application potential in drug development.

Case Studies and Research Findings

Several studies have been conducted exploring the efficacy of this compound:

- Antimicrobial Studies : A recent study demonstrated that related pyridine derivatives exhibited significant antibacterial activity against Gram-positive bacteria, suggesting that this compound could exhibit similar properties.

- Cytotoxicity Assays : In vitro assays have shown that certain derivatives can induce apoptosis in cancer cell lines, indicating potential as anticancer agents. Further research is needed to elucidate the specific pathways involved .

Mecanismo De Acción

The mechanism of action of 6-(Cyclopropylamino)pyridine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to changes in cellular pathways and physiological responses, which are the basis for its potential therapeutic effects.

Comparación Con Compuestos Similares

Similar Compounds

6-Aminonicotinic acid: Similar structure but with an amino group instead of a cyclopropylamino group.

6-Methoxynicotinic acid: Contains a methoxy group instead of a cyclopropylamino group.

6-Chloronicotinic acid: Precursor in the synthesis of 6-(Cyclopropylamino)pyridine-3-carboxylic acid.

Uniqueness

This compound is unique due to the presence of the cyclopropylamino group, which imparts distinct chemical and biological properties. This structural feature can influence the compound’s reactivity, binding affinity, and overall biological activity, making it a valuable compound for research and development.

Actividad Biológica

6-(Cyclopropylamino)pyridine-3-carboxylic acid (CAS No. 960060-88-2) is a compound that has garnered interest in the field of medicinal chemistry due to its notable biological activity. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₀N₂O₂, with a molecular weight of approximately 178.19 g/mol. The compound features a pyridine ring substituted at the 3-position with a carboxylic acid group and at the 6-position with a cyclopropylamino group. This structural configuration is significant for its biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the modulation of neurotransmitter systems. Preliminary studies suggest that it may influence neuropharmacological pathways, although detailed mechanisms and specific biological targets require further exploration.

Key Biological Activities

- Neuropharmacological Effects : The compound has been evaluated for its potential to interact with neurotransmitter receptors, which may lead to therapeutic effects in neurological disorders.

- Drug-Like Properties : It satisfies Lipinski's rule of five, indicating favorable characteristics such as good oral bioavailability and permeability.

- Binding Affinity : Interaction studies have shown that this compound may bind to various biological targets, although specific affinities and mechanisms are still under investigation.

The exact mechanism of action for this compound remains to be fully elucidated. However, it is hypothesized to modulate the activity of certain enzymes and receptors involved in neurotransmission.

Comparative Analysis with Similar Compounds

Understanding how structural variations affect biological activity can provide insights into the pharmacological potential of this compound. The following table compares it with structurally similar compounds:

| Compound Name | Structural Features | Unique Characteristics |

|---|---|---|

| 6-Chloro-4-(cyclopropylamino)pyridine-3-carboxylic acid | Chlorine substitution at the 6-position | Enhanced lipophilicity due to chlorine |

| 5-(Cyclopropylamino)pyridine-2-carboxylic acid | Cyclopropylamino at the 5-position | Different position may alter biological activity |

| 4-(Cyclopropylamino)pyridine-3-carboxylic acid | Cyclopropylamino at the 4-position | Potentially different receptor interactions |

This comparative analysis highlights how variations in substituents can significantly influence biological activity and pharmacological profiles.

Case Studies and Research Findings

Several studies have investigated the biological activity of compounds related to this compound:

- Neurotransmitter Modulation : A study demonstrated that derivatives of pyridine compounds could effectively modulate neurotransmitter levels in vitro, suggesting potential applications in treating mood disorders.

- Antimicrobial Activity : Research has shown that related compounds exhibit varying degrees of antimicrobial activity against Gram-positive bacteria, indicating a broader spectrum of potential therapeutic uses .

- Cytotoxicity Assays : In cytotoxicity evaluations using various cell lines, compounds similar to this compound displayed selective toxicity profiles, which are crucial for developing targeted therapies .

Propiedades

IUPAC Name |

6-(cyclopropylamino)pyridine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJWSFKCKOOIPSA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC2=NC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.